molecular formula C21H16ClFN4O2S2 B11241485 3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide

3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide

Cat. No.: B11241485
M. Wt: 475.0 g/mol
InChI Key: MDSVUQRRBSYSLS-UHFFFAOYSA-N
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Description

3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an oxadiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative.

    Coupling of the Thiazole and Oxadiazole Rings: The thiazole and oxadiazole rings can be coupled using a sulfanyl linker, typically through a nucleophilic substitution reaction.

    Introduction of the Propanamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole and oxadiazole derivatives have shown efficacy.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazole and oxadiazole rings may facilitate binding to these targets, while the propanamide moiety could enhance the compound’s bioavailability and stability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-1,3-thiazole derivatives
  • 1,2,4-oxadiazole derivatives
  • N-(2-fluorophenyl)propanamide derivatives

Uniqueness

3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H16ClFN4O2S2

Molecular Weight

475.0 g/mol

IUPAC Name

3-[3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide

InChI

InChI=1S/C21H16ClFN4O2S2/c22-14-7-5-13(6-8-14)17-11-30-21(25-17)31-12-18-26-20(29-27-18)10-9-19(28)24-16-4-2-1-3-15(16)23/h1-8,11H,9-10,12H2,(H,24,28)

InChI Key

MDSVUQRRBSYSLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC2=NC(=NO2)CSC3=NC(=CS3)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

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